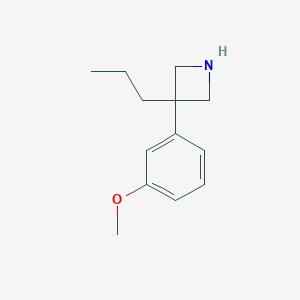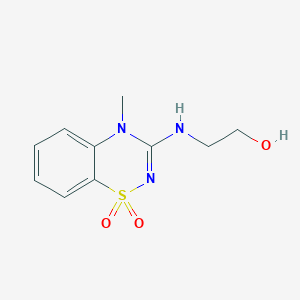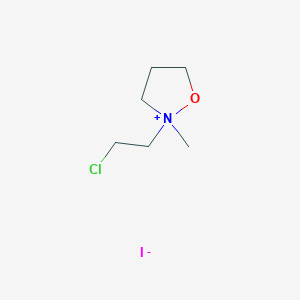
3-(3-methoxyphenyl)-3-propylazetidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
AZETIDINE, 3-(m-METHOXYPHENYL)-3-PROPYL- is a chemical compound with a unique structure that includes an azetidine ring substituted with a methoxyphenyl and a propyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of AZETIDINE, 3-(m-METHOXYPHENYL)-3-PROPYL- typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the use of (3-methoxyphenyl)acetonitrile as a starting material, which undergoes a series of reactions including cyclization to form the azetidine ring . The reaction conditions often include the use of solvents like DMF (dimethylformamide) and catalysts such as triphenylphosphine and cuprous nitrate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. The choice of reagents and catalysts is crucial to ensure the efficiency and cost-effectiveness of the production process.
Análisis De Reacciones Químicas
Types of Reactions
AZETIDINE, 3-(m-METHOXYPHENYL)-3-PROPYL- can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may yield alcohols or amines.
Aplicaciones Científicas De Investigación
AZETIDINE, 3-(m-METHOXYPHENYL)-3-PROPYL- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in the study of biological pathways and mechanisms.
Industry: It can be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of AZETIDINE, 3-(m-METHOXYPHENYL)-3-PROPYL- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
- AZETIDINE, 1,3-DIMETHYL-3-(m-METHOXYPHENYL)-
- AZETIDINE, 3-ETHYL-3-(m-METHOXYPHENYL)-1-METHYL-
- AZETIDINE, 3-(m-METHOXYPHENYL)-1-METHYL-3-PENTYL-
Uniqueness
AZETIDINE, 3-(m-METHOXYPHENYL)-3-PROPYL- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Propiedades
Número CAS |
19832-32-7 |
|---|---|
Fórmula molecular |
C13H19NO |
Peso molecular |
205.3 g/mol |
Nombre IUPAC |
3-(3-methoxyphenyl)-3-propylazetidine |
InChI |
InChI=1S/C13H19NO/c1-3-7-13(9-14-10-13)11-5-4-6-12(8-11)15-2/h4-6,8,14H,3,7,9-10H2,1-2H3 |
Clave InChI |
HFYKQNOJNNJVAS-UHFFFAOYSA-N |
SMILES |
CCCC1(CNC1)C2=CC(=CC=C2)OC |
SMILES canónico |
CCCC1(CNC1)C2=CC(=CC=C2)OC |
Key on ui other cas no. |
19832-32-7 |
Sinónimos |
3-(m-Methoxyphenyl)-3-propylazetidine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Disodium;[(3R,4R,5R,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl] [[(2R,3S,4R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] phosphate](/img/structure/B12924.png)
![Ethanol,2-[[4-[ethyl(2-hydroxyethyl)amino]-2-nitrophenyl]amino]-](/img/structure/B12925.png)

![N-[3-(dimethylamino)propyl]-3-hydroxynaphthalene-2-carboxamide](/img/structure/B12928.png)










